Propanoic acid, 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester
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Overview
Description
ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE: is a complex organic compound with a unique structure that combines various functional groups, including a chlorophenyl group, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with 3-chloroaniline under suitable conditions to form the intermediate product. This intermediate is then reacted with furan-2-carboxylic acid to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced products.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and furan groups on biological systems. It may also serve as a precursor for developing new pharmaceuticals .
Medicine: In medicinal chemistry, ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
ETHYL 2-AMINO-3-(2-CHLOROPHENYL)PROPANOATE: This compound shares a similar structure but lacks the trifluoromethyl and furan groups.
ETHYL 3-AMINO-3-(2-CHLOROPHENYL)PROPANOATE: Another similar compound with a different substitution pattern.
Uniqueness: ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is unique due to the presence of the trifluoromethyl and furan groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14ClF3N2O4 |
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Molecular Weight |
390.74 g/mol |
IUPAC Name |
ethyl 2-(3-chloroanilino)-3,3,3-trifluoro-2-(furan-2-carbonylamino)propanoate |
InChI |
InChI=1S/C16H14ClF3N2O4/c1-2-25-14(24)15(16(18,19)20,21-11-6-3-5-10(17)9-11)22-13(23)12-7-4-8-26-12/h3-9,21H,2H2,1H3,(H,22,23) |
InChI Key |
UFCDDZQVULUUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=CC=C1)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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